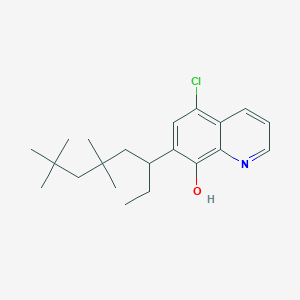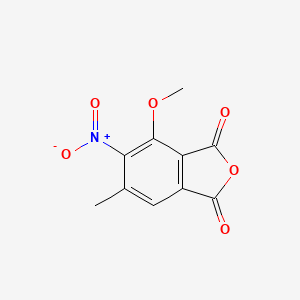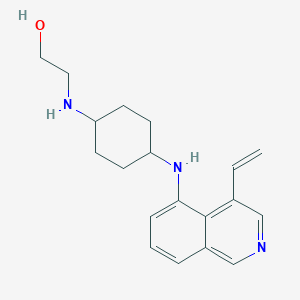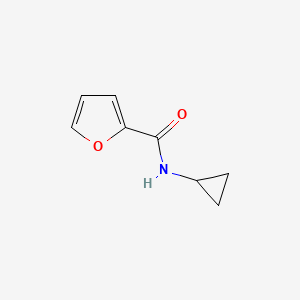
5-Chloro-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol: is a synthetic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties. This particular compound is characterized by the presence of a chlorine atom at the 5th position and a bulky tetramethyloctyl group at the 7th position on the quinoline ring, which may contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a quinoline derivative, such as 8-hydroxyquinoline.
Alkylation: The bulky tetramethyloctyl group is introduced at the 7th position through a Friedel-Crafts alkylation reaction using an appropriate alkyl halide and a Lewis acid catalyst like aluminum chloride (AlCl3).
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-Chloro-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form dihydroquinoline derivatives using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Amino or thioquinoline derivatives.
科学的研究の応用
5-Chloro-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer and antimalarial activities. It may act as a chelator for metal ions, which is useful in treating diseases like Alzheimer’s.
Industry: Utilized in the development of new materials and chemical sensors due to its unique structural properties.
作用機序
The mechanism of action of 5-Chloro-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol involves its interaction with molecular targets and pathways:
Metal Chelation: The compound can chelate metal ions like copper and zinc, disrupting metal-dependent biological processes.
Enzyme Inhibition: It may inhibit enzymes involved in DNA replication and repair, leading to anticancer effects.
Membrane Disruption: The bulky tetramethyloctyl group may interact with cell membranes, affecting membrane integrity and function.
類似化合物との比較
Similar Compounds
5-Chloro-7-iodoquinolin-8-ol: Known for its antimicrobial and antifungal properties.
5-Chloro-8-hydroxyquinoline: Used as an antiseptic and disinfectant.
Clioquinol (5-chloro-7-iodo-quinolin-8-ol): Investigated for its potential in treating Alzheimer’s disease due to its metal chelation properties.
Uniqueness
5-Chloro-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol: stands out due to the presence of the bulky tetramethyloctyl group, which may enhance its lipophilicity and membrane interaction capabilities, potentially leading to unique biological activities not observed in other quinoline derivatives.
特性
CAS番号 |
60877-71-6 |
|---|---|
分子式 |
C21H30ClNO |
分子量 |
347.9 g/mol |
IUPAC名 |
5-chloro-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol |
InChI |
InChI=1S/C21H30ClNO/c1-7-14(12-21(5,6)13-20(2,3)4)16-11-17(22)15-9-8-10-23-18(15)19(16)24/h8-11,14,24H,7,12-13H2,1-6H3 |
InChIキー |
BIOCXZRNGAONGT-UHFFFAOYSA-N |
正規SMILES |
CCC(CC(C)(C)CC(C)(C)C)C1=CC(=C2C=CC=NC2=C1O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(5-Chloro-7-iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12893748.png)
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide](/img/structure/B12893754.png)



![(6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12893786.png)


![[3-(4-Chlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12893797.png)
![3-(2-Methylpropyl)-2-phenyl-5,6-dihydroimidazo[2,1-a]isoquinoline](/img/structure/B12893803.png)



